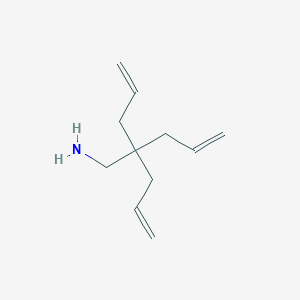

2,2-Diallylpent-4-en-1-amine

Description

Architectural Significance of Polyallylated Amine Scaffolds

Polyallylated amine scaffolds are organic frameworks that possess multiple allyl groups (-CH₂-CH=CH₂) attached to a central nitrogen atom or its adjoining carbon skeleton. The architectural significance of these scaffolds lies in the dense concentration of reactive sites. Each allyl group serves as a handle for a variety of chemical transformations, including but not limited to, cross-coupling reactions, metathesis, and hydrofunctionalization. This multifunctionality allows for the rapid construction of molecular complexity from a single, well-defined starting material. The presence of multiple unsaturated bonds provides a platform for creating diverse and complex polycyclic and heterocyclic structures, which are often key components in pharmaceuticals and natural products. researchgate.netqub.ac.uk The spatial arrangement of the allyl groups in a polyallylated structure can also influence the stereochemical outcome of subsequent reactions, making them valuable precursors in asymmetric synthesis.

Historical Context and Evolution of Amine Synthesis Relevant to Multifunctional Unsaturated Systems

The synthesis of amines has been a cornerstone of organic chemistry for over a century. Early methods, such as the Hofmann alkylation of ammonia (B1221849), often suffered from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines. rsc.org To address these challenges, a host of more controlled synthetic strategies were developed. The Gabriel synthesis, for instance, provides a reliable route to primary amines by avoiding over-alkylation. rsc.org Similarly, the Curtius and Hofmann rearrangements offer pathways to primary amines from carboxylic acid derivatives. wikipedia.org

The advent of transition metal catalysis revolutionized amine synthesis, enabling highly selective and efficient transformations. acs.org Palladium-catalyzed reactions, for example, have become indispensable for the formation of C-N bonds. rsc.org More recently, the field has seen a surge in the development of biocatalytic methods, employing enzymes like transaminases and amine dehydrogenases to produce chiral amines with high enantioselectivity under mild conditions. thieme-connect.combeilstein-journals.orgnih.gov The synthesis of unsaturated amines, in particular, has benefited from methods like the aza-Michael reaction and the allylation of imines, which allow for the direct introduction of alkenyl groups. beilstein-journals.orgacs.org These advancements have paved the way for the efficient construction of complex, multifunctional amines like 2,2-Diallylpent-4-en-1-amine.

Scope and Research Focus on this compound

This article focuses specifically on the chemical compound this compound. The scope of this review is to consolidate the known chemical and physical properties of this compound, and to highlight its role as a substrate in synthetic organic chemistry. The research focus is directed towards its preparation and its application in palladium-catalyzed reactions, which underscores its utility as a building block for more complex nitrogen-containing molecules.

Chemical Properties and Synthesis of this compound

This compound is a primary amine characterized by the presence of three allyl groups attached to a quaternary carbon center adjacent to the aminomethyl group. Its structure presents a unique combination of a nucleophilic primary amine and three reactive alkene functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 928836-00-4 | researchgate.netrsc.org |

| Molecular Formula | C₁₁H₁₉N | rsc.org |

| Molecular Weight | 165.28 g/mol | rsc.org |

| Physical Form | Liquid | --- |

| Purity | 98% | rsc.org |

While detailed, peer-reviewed synthetic procedures for this compound are not extensively documented in the public domain, its structure suggests a logical synthetic route originating from a triallylated carbonyl compound. The likely precursor, 2,2-diallylpent-4-enal, could undergo reductive amination to yield the target primary amine.

Applications in Organic Synthesis

The synthetic utility of this compound has been demonstrated in the context of palladium-catalyzed carboamination reactions. This type of reaction allows for the construction of new carbon-carbon and carbon-nitrogen bonds in a single step, leading to the formation of heterocyclic compounds.

In one reported example, this compound was utilized as a substrate in a palladium-catalyzed reaction to synthesize a substituted piperidine (B6355638). The reaction likely proceeds through a cascade mechanism involving the coordination of the palladium catalyst to one of the allyl groups and the amine, followed by intramolecular nucleophilic attack and subsequent bond formations.

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(prop-2-enyl)pent-4-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-4-7-11(10-12,8-5-2)9-6-3/h4-6H,1-3,7-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXULCVSKHAEYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(CC=C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Diallylpent 4 En 1 Amine and Analogues

Strategic Approaches to Carbon-Nitrogen Bond Formation in Alkenyl Amines

The formation of the carbon-nitrogen bond is a critical step in the synthesis of 2,2-Diallylpent-4-en-1-amine and its analogues. The choice of strategy is dictated by the need to control reactivity and avoid the formation of secondary and tertiary amine byproducts. libretexts.orgwikipedia.org

Alkylation Reactions Utilizing Allylic Halides

While direct alkylation of ammonia (B1221849) or primary amines with alkyl halides is a fundamental method for amine synthesis, it is often challenging to control and can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgwikipedia.org This is because the newly formed amine product is often more nucleophilic than the starting amine. wikipedia.orgyoutube.com

For a sterically demanding target like this compound, a more practical approach involves the initial synthesis of a carbon framework containing a functional group that can be later converted to an amine. The core structure can be assembled via the sequential alkylation of a malonic ester derivative with an allylic halide, such as allyl bromide. For instance, diethyl malonate can be doubly allylated using a base like sodium ethoxide to yield diethyl diallylmalonate. Further functionalization and transformation would be required to achieve the desired pent-4-en-1-amine backbone.

Table 1: Illustrative Conditions for N-Alkylation of Amines with Allylic Halides

| Amine Substrate | Allylic Halide | Base/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Primary Amine | Allyl Bromide | NaHCO₃ | Aqueous | 80 °C | Good to Excellent | researchgate.net |

| Secondary Amine | Benzyl Bromide | NaHCO₃ | Aqueous | 80 °C | Good | researchgate.net |

| Aniline | Alkyl Halide | Al₂O₃–OK | Acetonitrile | Room Temp | Good | researchgate.net |

Reductive Pathways for the Synthesis of Primary Amines

Reductive pathways offer a powerful and controlled method for synthesizing primary amines, avoiding the issue of over-alkylation. libretexts.org These methods involve the chemical reduction of nitrogen-containing functional groups like nitriles and amides or the one-pot reaction of a carbonyl compound with an ammonia source. wikipedia.orglibretexts.org

A robust strategy for synthesizing this compound involves the preparation and subsequent reduction of a nitrile or amide precursor. The synthesis of the key intermediate, 2,2-diallylpent-4-enenitrile, can be envisioned starting from a suitable cyanoacetate (B8463686) ester followed by multiple allylation steps.

Once the corresponding nitrile (2,2-diallylpent-4-enenitrile) or amide (2,2-diallylpent-4-enamide) is synthesized, it can be reduced to the target primary amine. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, readily converting nitriles and amides to amines. libretexts.org

Table 2: General Conditions for Reduction of Nitriles and Amides

| Substrate | Reducing Agent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Nitrile | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Highly effective for converting nitriles to primary amines. | libretexts.org |

| Amide | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Reduces amides to corresponding 1°, 2°, or 3° amines. | libretexts.org |

Reductive amination is a versatile one-pot method that converts aldehydes or ketones into amines. wikipedia.orglibretexts.org For the synthesis of this compound, this would involve the reaction of the corresponding aldehyde, 2,2-diallylpent-4-enal, with ammonia to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. libretexts.org

A key advantage of this method is the use of reducing agents that are selective for the imine over the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is less reactive towards aldehydes and ketones at the slightly acidic pH required for imine formation. wikipedia.orgmasterorganicchemistry.comyoutube.com More modern and less toxic alternatives include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Recent advancements have also demonstrated the use of reusable iron-based catalysts for the reductive amination of aldehydes and ketones with aqueous ammonia, presenting a greener approach. d-nb.info

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selectively reduces imines in the presence of carbonyls. | wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Less toxic alternative to NaBH₃CN, effective and mild. | masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂, Pd/C, etc.) | Aldehydes, Ketones | Can be used for the reduction step. | wikipedia.orgyoutube.com |

| Iron-based Nanocatalyst | Aldehydes, Ketones | Reusable, earth-abundant metal catalyst for greener synthesis. | d-nb.info |

Gabriel Amine Synthesis and Modified Phthalimide (B116566) Approaches

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively preventing over-alkylation. masterorganicchemistry.comunacademy.comvedantu.com The process utilizes potassium phthalimide, where the nitrogen atom is protected and rendered less nucleophilic by the two adjacent carbonyl groups. masterorganicchemistry.com

The synthesis would proceed in three main stages:

Preparation of the Substrate : The corresponding alcohol, 2,2-diallylpent-4-en-1-ol, would first be synthesized, likely through the reduction of 2,2-diallylpent-4-enoic acid or its ester. This alcohol is then converted to a suitable alkyl halide, such as 2,2-diallylpent-4-en-1-yl bromide.

Alkylation of Phthalimide : The N-H proton of phthalimide is acidic and can be removed by a base like potassium hydroxide (B78521) to form potassium phthalimide, a potent nucleophile. unacademy.com This anion then reacts with the alkyl halide substrate (2,2-diallylpent-4-en-1-yl bromide) in an Sₙ2 reaction to form an N-alkylphthalimide. masterorganicchemistry.compearson.com

Deprotection : The final step is the liberation of the primary amine from the N-alkylphthalimide. This is typically achieved by hydrazinolysis (using hydrazine), which cleaves the phthalimide group to yield the desired primary amine and a stable phthalhydrazide (B32825) byproduct. masterorganicchemistry.comlibretexts.org Acidic or basic hydrolysis can also be employed. libretexts.org

A significant limitation of the Gabriel synthesis is that it is generally ineffective for preparing amines from secondary alkyl halides due to steric hindrance. unacademy.compearson.com

Table 4: Key Steps and Reagents in the Gabriel Synthesis

| Step | Typical Reagents | Purpose | Reference |

|---|---|---|---|

| Phthalimide Deprotonation | KOH, NaH, KH | Formation of the nucleophilic phthalimide anion. | masterorganicchemistry.comunacademy.com |

| Alkylation | Primary Alkyl Halide (R-X) | Sₙ2 reaction to form an N-alkylphthalimide. | pearson.comlibretexts.org |

| Amine Liberation | Hydrazine (NH₂NH₂), H₃O⁺, or OH⁻ | Cleavage of the phthalimide to release the primary amine. | masterorganicchemistry.comlibretexts.org |

Multicomponent and Cascade Reactions in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, offer an efficient and atom-economical approach to complex molecules. organic-chemistry.org Similarly, cascade reactions, involving a series of intramolecular transformations, can rapidly build molecular complexity. acs.orgnih.gov

For the synthesis of highly functionalized amines, nickel-catalyzed multicomponent reactions have been developed that couple simple alkenes, aldehydes, and amides, providing modular access to diverse allylic amines. rsc.org Another approach involves palladium-catalyzed cascade reactions that can combine amination with other bond-forming events. For example, a Mizoroki–Heck/amination cascade has been used to synthesize indoles from o-dihaloarenes and allylamines. acs.org While a specific MCR for this compound is not prominently documented, the principles of these reactions could be adapted. A hypothetical MCR could involve an appropriate nitrogen source, an aldehyde, and an allylating agent under transition metal catalysis to construct the core structure in a convergent manner.

Stereoselective Synthesis of Chiral this compound Precursors

The key to accessing enantiomerically enriched this compound lies in the stereoselective construction of its precursors, which possess a chiral quaternary carbon center. These precursors are typically α,α-diallylated aldehydes, carboxylic acids, or their derivatives, which can be subsequently converted to the target amine. Several catalytic asymmetric strategies have been developed for the synthesis of molecules with similar structural motifs.

One of the most powerful approaches for constructing chiral quaternary centers is through the asymmetric α-functionalization of carbonyl compounds. For instance, the catalytic asymmetric α-allylation of α-branched aldehydes provides a direct route to aldehydes with an all-carbon quaternary stereocenter. mdpi.comorganic-chemistry.org These reactions often employ a combination of enamine catalysis, using a chiral primary or secondary amine, and transition metal catalysis, typically with palladium or iridium complexes. mdpi.comacs.org The chiral amine forms a transient enamine with the aldehyde, which then undergoes an enantioselective allylation reaction.

Another effective strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For example, chiral oxazolidinones, derived from readily available amino alcohols, have been successfully used in the asymmetric alkylation of imides to create quaternary stereocenters. nih.gov The chiral auxiliary blocks one face of the enolate, forcing the electrophile (in this case, an allyl halide) to attack from the less hindered side, thus inducing high diastereoselectivity.

More recent advancements have focused on copper-catalyzed asymmetric additions of organoboron reagents. A notable method for the synthesis of chiral homoallylic amines bearing a quaternary carbon involves the copper-catalyzed reaction of γ,γ-disubstituted allyldiboron reagents with aldimines. nih.govacs.org This approach, utilizing a chiral phosphoramidite-copper complex, allows for the highly diastereo- and enantioselective formation of the desired products. nih.govacs.org A similar strategy can be envisioned for the synthesis of precursors to this compound, potentially starting from an appropriate imine and a diallylated boron reagent.

Furthermore, the stereoselective synthesis of α-quaternary ketones and carboxylic acid derivatives provides alternative pathways to the target amine. nih.govrsc.org For example, copper-catalyzed enantioselective allyl additions to acyl electrophiles can generate ketones with a chiral α-quaternary center. nih.govunc.edu These ketones can then be converted to the corresponding amine via reductive amination. Similarly, the asymmetric functionalization of substituted carboxylic acids or their derivatives can yield precursors that are readily transformed into the desired amine. rsc.org

The table below summarizes some of the key findings from relevant research on the stereoselective synthesis of compounds with structural similarities to the precursors of this compound.

| Methodology | Catalyst/Auxiliary | Substrates | Key Findings | Reference(s) |

| Asymmetric α-Allylation of Branched Aldehydes | Chiral Amine / Palladium Catalyst | α-Branched Aldehydes, Allylic Alcohols | High yields and excellent enantioselectivities. Provides access to both product antipodes. | acs.org |

| Asymmetric α-Allylation of Branched Aldehydes | Chiral Primary Amino Acid Organocatalyst | α-Branched Aldehydes, Allyl Halides | Furnishes α-allylated aldehydes with chiral quaternary carbon stereocenters in good yield and high enantioselectivity. | organic-chemistry.org |

| Copper-Catalyzed Asymmetric Allylation | Chiral Phosphine / Copper Catalyst | Carboxylic Acid/Ester Derivatives, Allyl Organodiboron Reagents | Efficient preparation of α-quaternary ketones and aldehydes with high enantiomeric ratios. | nih.govunc.edu |

| Copper-Catalyzed Reaction of Allyldiboronates | Phosphoramidite-Cu Complex | γ,γ-Disubstituted Allyldiborons, Aldimines | Highly enantio- and diastereoselective synthesis of chiral homoallylic amines with quaternary carbon centers. | nih.govacs.org |

| Asymmetric Alkylation with Chiral Auxiliary | (4R,5S)-cyclopentano[d]oxazolidin-2-one | Imides, Benzyl Bromide, Allyl Iodide | Excellent diastereofacial selectivities (>99%) and good yields in the formation of α-alkylated products. | nih.gov |

These methodologies highlight the diverse and powerful tools available to synthetic chemists for the construction of challenging chiral molecules. While a direct synthesis of this compound has not been explicitly reported, the principles and specific examples detailed in the literature provide a clear and viable roadmap for its stereoselective preparation through its chiral precursors.

Reactivity Profiles and Advanced Transformations of 2,2 Diallylpent 4 En 1 Amine

Intramolecular Cyclization Reactions for Heterocycle Formation

The proximate arrangement of the primary amine and multiple double bonds in 2,2-diallylpent-4-en-1-amine facilitates a range of intramolecular cyclization reactions, providing access to valuable heterocyclic scaffolds.

Catalytic Hydroamination/Cyclization Pathways

Catalytic intramolecular hydroamination, the addition of the N-H bond across one of the pendant allyl groups, is a highly atom-economical method for constructing nitrogen heterocycles. wikipedia.org This transformation can be mediated by various catalytic systems, including those based on lanthanides and other transition metals.

Organolanthanide complexes have emerged as effective catalysts for the enantioselective hydroamination/cyclization of aminoalkenes. acs.orgnih.govnorthwestern.eduacs.org These reactions are of significant interest for the synthesis of chiral amines, which are important building blocks in pharmaceuticals and agriculture. wikipedia.org The general mechanism for organolanthanide-catalyzed hydroamination involves an intramolecular insertion of the olefin into the metal-amide bond, followed by protonolysis of the resulting metal-carbon bond by another molecule of the amine substrate. nih.govnorthwestern.eduacs.org

Research has shown that C2-symmetric bis(oxazolinato)lanthanide complexes can serve as efficient precatalysts for the intramolecular hydroamination of aminodienes. nih.govnorthwestern.eduacs.org The catalytic activity and enantioselectivity of these systems are influenced by the ionic radius of the lanthanide metal, with larger ions generally exhibiting higher turnover frequencies and selectivities. nih.govnorthwestern.eduacs.org For instance, lanthanum-based catalysts have shown good rates and enantioselectivities, even for challenging substrates. nih.govnorthwestern.eduacs.org Kinetic studies have revealed that the hydroamination rates are typically zero-order in the concentration of the amine substrate and first-order in the concentration of the catalyst, suggesting that the active catalytic species is monomeric. nih.govnorthwestern.eduacs.org

| Factor | Observation | Reference |

|---|---|---|

| Lanthanide Ionic Radius | Larger ionic radii (e.g., La) lead to higher turnover frequencies and enantioselectivities. | nih.gov, northwestern.edu, acs.org |

| Ligand Structure | Aryl groups at the oxazoline (B21484) ring's 4-position and substitution at the 5-position are crucial for high efficiency. | nih.gov, northwestern.edu, acs.org |

| Ligand-to-Metal Ratio | A 1:1 ratio of bis(oxazoline) ligand to lanthanide precursor generally maximizes the reaction rate. | nih.gov, northwestern.edu, acs.org |

Transition metal-catalyzed annulations represent a powerful strategy for the synthesis of complex heterocyclic systems. nih.govresearchgate.netmdpi.comnih.gov These reactions often involve the activation of C-H bonds and subsequent coupling with unsaturated partners like alkenes or alkynes. nih.govresearchgate.netmdpi.com For substrates like this compound, this could involve the initial formation of a metal-amide, followed by intramolecular insertion of an alkene and subsequent reductive elimination to form the cyclized product. acs.org

Palladium-catalyzed processes, for example, have been utilized in formal [4+2] cycloadditions between alkyl amides and dienes. nih.gov While direct examples with this compound are not explicitly detailed, the principles of these reactions are applicable. The mechanism can involve the formation of a Pd-amido species, followed by alkene insertion into the Pd-N bond to generate a Pd-alkyl intermediate, which then undergoes reductive elimination. acs.org The regioselectivity of such reactions can sometimes be influenced by the formation of regioisomeric products through β-hydride elimination and reinsertion pathways. acs.org

| Metal Catalyst | Reaction Type | General Mechanistic Steps | Reference |

|---|---|---|---|

| Palladium (Pd) | [4+2] Cycloaddition | Oxidative addition, alkene insertion, reductive elimination. | nih.gov |

| Rhodium (Rh) | [4+2] Imine/Alkyne Annulation | C-H activation, hydroamination. | researchgate.net |

| Cobalt (Co), Nickel (Ni) | C-H Activation/Annulation | Redox-neutral C-H functionalization. | mdpi.com |

Iodocyclization and Halogen-Mediated Cycloadditions

Halogen-mediated cyclizations offer a valuable route to functionalized heterocycles. mdpi.com In the context of this compound, treatment with an iodine source could initiate an electrophilic cyclization. The reaction would likely proceed through the formation of an iodonium (B1229267) ion by the reaction of iodine with one of the allyl groups. The pendant amine would then act as an intramolecular nucleophile, attacking the iodonium ion to form a nitrogen-containing ring and incorporating an iodine atom into the product. The presence of multiple double bonds offers the potential for tandem or cascade cyclizations, leading to more complex polycyclic structures. The regioselectivity of the initial attack and the subsequent cyclization would be influenced by steric and electronic factors.

Radical and Carbocationic Cyclization Strategies

Radical cyclizations provide another avenue for the transformation of this compound. rsc.org Initiation of a radical at a suitable position, for instance, through the reaction of a radical initiator with one of the double bonds, could be followed by intramolecular addition of the resulting radical to another of the pendant allyl groups. Such processes are known for their ability to form five- and six-membered rings efficiently. rsc.org

Similarly, carbocationic cyclizations can be envisaged. Generation of a carbocation, for example, by protonation of one of the double bonds with a strong acid, could lead to an intramolecular electrophilic attack by the resulting carbocation onto another double bond. The primary amine group could also participate in these cyclizations, either as a nucleophile to trap a cationic intermediate or by being protonated itself, which would influence the reaction pathway.

Intermolecular Reactions Involving Multiple Olefinic Sites

The three allyl groups of this compound are also available for intermolecular reactions. A key example is olefin cross-metathesis, a powerful tool for forming new carbon-carbon double bonds. rsc.orgacs.orgrsc.org This reaction, typically catalyzed by ruthenium-based complexes, would allow for the functionalization of the terminal olefinic positions of the diallylpentenylamine. acs.org By reacting it with other olefins, a variety of new functional groups can be introduced, leading to a diverse range of derivatives. The efficiency and selectivity of cross-metathesis can be influenced by the nature of the catalyst and the reaction partner. rsc.org It is important to note that primary and secondary amines can sometimes interfere with metathesis catalysts, and protection of the amine group may be necessary in some cases. beilstein-journals.org

| Reaction Type | Catalyst/Reagent | Potential Outcome | Reference |

|---|---|---|---|

| Olefin Cross-Metathesis | Grubbs or Hoveyda-Grubbs Catalysts | Functionalization of terminal double bonds. | rsc.org, acs.org, rsc.org |

Cross-Metathesis and Ring-Closing Metathesis (RCM) Applications

The presence of three allyl groups makes this compound an excellent substrate for olefin metathesis reactions, particularly ring-closing metathesis (RCM) and cross-metathesis (CM). These transformations, typically catalyzed by ruthenium-based complexes such as Grubbs or Hoveyda-Grubbs catalysts, offer powerful strategies for the construction of carbo- and heterocyclic rings.

In the context of RCM, the gem-diallyl moiety can undergo intramolecular cyclization to form a five-membered ring, a common and favored ring size in such reactions. For instance, the RCM of gem-diallyl compounds has been successfully employed in the synthesis of spiro-cyclic systems on carbohydrate backbones. rsc.org The reaction of a gem-diallyl compound with a Grubbs catalyst in a suitable solvent like dichloromethane (B109758) typically proceeds efficiently at room temperature to yield the corresponding spiro-ring system. rsc.org A similar strategy applied to this compound or its N-protected derivatives would be expected to yield a spiro-pyrrolidine or piperidine (B6355638) derivative, depending on which allyl groups participate in the cyclization. The third allyl group can either remain as a pendant functionality or participate in further metathesis reactions.

Domino metathesis sequences involving triallyl precursors have been reported to yield complex fused and spirocyclic systems. For example, triallyl 3-oxindoles can undergo a domino RCM and CM to produce C2-spirocyclic 3-oxindoles. ias.ac.in The specific outcome of these reactions can be dependent on the catalyst used, with different catalysts leading to different isomeric products. ias.ac.inresearchgate.net

Cross-metathesis (CM) offers another avenue for the functionalization of this compound. This reaction involves the coupling of one or more of the allyl groups with another olefin, allowing for the introduction of a wide variety of functional groups. The selectivity of CM reactions can be influenced by the steric and electronic properties of the reacting olefins and the choice of catalyst. organic-chemistry.org For a molecule like this compound, selective cross-metathesis with one allyl group while leaving the others intact could be achieved under carefully controlled conditions, providing a route to asymmetrically functionalized derivatives.

| Metathesis Reaction | Reactant(s) | Catalyst Example | Potential Product from this compound |

| Ring-Closing Metathesis (RCM) | This compound | Grubbs Catalyst | Spiro-pyrrolidine/piperidine derivative |

| Cross-Metathesis (CM) | This compound + Partner Olefin | Hoveyda-Grubbs Catalyst | Functionalized mono-, di-, or tri-alkenyl amine |

Controlled Polymerization and Copolymerization Initiatives

The trifunctional nature of this compound makes it an intriguing monomer for the synthesis of branched and cross-linked polymers. However, the polymerization of multi-vinyl monomers is often challenging due to the high propensity for gelation at low conversions. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a means to mitigate this issue and synthesize well-defined polymer architectures. rsc.orguniversityofgalway.iesigmaaldrich.comspecificpolymers.com

RAFT polymerization of multi-vinyl monomers can be kinetically controlled to suppress gelation, leading to the formation of single cyclized polymer structures. rsc.orguniversityofgalway.ie This approach allows for the synthesis of nanosized macromolecular architectures with unique topologies. In the case of this compound, RAFT polymerization could potentially lead to soluble, hyperbranched polymers or well-defined nanogels. The primary amine functionality could also be utilized to initiate polymerization or be incorporated as a functional group within the polymer chain, offering possibilities for post-polymerization modification.

Copolymerization of this compound with other vinyl monomers provides a route to functional polymers with tailored properties. The incorporation of the triallyl amine unit can introduce cross-linking sites, enhance thermal stability, or provide handles for further chemical transformations. The reactivity ratios of the comonomers would play a crucial role in determining the final copolymer composition and architecture.

| Polymerization Technique | Monomer(s) | Key Feature | Potential Polymer Architecture |

| RAFT Polymerization | This compound | Controlled radical polymerization, delayed gelation | Hyperbranched polymers, nanogels |

| Copolymerization | This compound + Comonomer | Introduction of functional units and cross-linking | Functional copolymers with tailored properties |

Hydrofunctionalization Chemistry (e.g., Hydrosilylation, Hydroboration)

The three carbon-carbon double bonds in this compound are amenable to a variety of hydrofunctionalization reactions, including hydrosilylation and hydroboration, which allow for the introduction of silyl (B83357) and boryl groups, respectively. These transformations can lead to a diverse range of functionalized derivatives with applications in materials science and synthetic chemistry.

Hydrosilylation involves the addition of a silicon-hydrogen bond across the double bond, typically catalyzed by transition metal complexes, most commonly platinum-based catalysts. The hydrosilylation of the allyl groups in this compound would yield silyl-functionalized amines. The regioselectivity of this reaction can be controlled to favor either the terminal (anti-Markovnikov) or internal (Markovnikov) addition product, depending on the catalyst and reaction conditions. The resulting organosilane-functionalized amines can serve as precursors to silicon-containing polymers or as surface modification agents.

Hydroboration , followed by oxidation, is a classic method for the anti-Markovnikov hydration of alkenes to alcohols. wikipedia.orgyoutube.com When applied to this compound, this two-step sequence would convert the allyl groups into 3-hydroxypropyl groups, resulting in a triol amine. The hydroboration step itself, using reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), is stereospecific, proceeding via a syn-addition. wikipedia.org The regioselectivity is generally high for terminal alkenes, leading to the boryl group adding to the terminal carbon. The amine group in the molecule can direct the hydroboration, and in some cases, intramolecular hydroboration can occur. rsc.org The resulting organoborane intermediates are versatile and can be transformed into a variety of other functional groups besides alcohols. For instance, enantioselective copper-catalyzed double hydroboration of alkynes has been shown to produce chiral gem-diborylalkanes, suggesting that complex borylation patterns could be achievable on the gem-diallyl scaffold. nih.gov

| Hydrofunctionalization | Reagent | Catalyst Example | Potential Product |

| Hydrosilylation | Hydrosilane (R₃SiH) | Speier's catalyst (H₂PtCl₆) | Silyl-functionalized amine |

| Hydroboration-Oxidation | 1. Borane (BH₃) 2. H₂O₂, NaOH | - | Triol amine |

Amine-Specific Derivatization Reactions

The primary amine group in this compound serves as a key reactive site for a multitude of derivatization reactions, allowing for the introduction of a wide range of functional moieties. These reactions include acylation, sulfonylation, N-alkylation, quaternization, and condensation, each providing a pathway to novel molecules with distinct properties and potential applications.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

Acylation of the primary amine with acylating agents such as acyl chlorides or anhydrides readily forms the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The steric hindrance around the primary amine in this compound, due to the adjacent quaternary carbon with three allyl groups, might influence the rate of acylation. However, methods for the arylation of hindered primary amines have been developed, suggesting that with appropriate conditions, acylation should be feasible. acs.org

Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base to yield a sulfonamide. Sulfonamides are a significant class of compounds in medicinal chemistry and can also serve as protecting groups for amines. nih.govresearchgate.netresearchgate.netacs.org Various methods for the sulfonylation of amines have been developed, including transition metal-free strategies for the dehydrogenative β-sulfonylation of tertiary cyclic amines and iodine-catalyzed sulfonylation of sulfonyl hydrazides with tertiary amines. nih.govrsc.org For a primary amine like this compound, direct sulfonylation with an arylsulfonyl or alkylsulfonyl chloride would be the most straightforward approach.

| Derivatization | Reagent | Product Type |

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Sulfonamide |

N-Alkylation and Quaternization Strategies

N-Alkylation of the primary amine in this compound with alkyl halides can lead to the formation of secondary and tertiary amines. However, the direct alkylation of primary amines often suffers from a lack of selectivity, leading to mixtures of mono-, di-, and even tri-alkylated products, as the product amine can be more nucleophilic than the starting amine. wikipedia.orgmasterorganicchemistry.com To achieve selective mono-N-alkylation, specific strategies can be employed, such as using a large excess of the primary amine or employing specialized reaction conditions, for instance with cesium hydroxide (B78521) as a base. google.com A competitive deprotonation/protonation strategy using amine hydrobromides has also been reported for selective N-alkylation. rsc.org

Quaternization occurs when the nitrogen atom is fully alkylated to form a quaternary ammonium (B1175870) salt. dtic.milacs.org Starting from the tertiary amine derived from the exhaustive alkylation of this compound, reaction with another equivalent of an alkyl halide (the Menshutkin reaction) would yield the quaternary ammonium salt. wikipedia.org These cationic compounds have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. Solvent-free quaternization methods using reagents like dimethyl sulfate (B86663) have also been developed. google.comgoogle.com

| Reaction | Reagent | Product Type | Key Consideration |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Control of over-alkylation |

| Quaternization | Alkyl Halide (R-X) on tertiary amine | Quaternary Ammonium Salt | Formation of a cationic species |

Condensation Reactions Leading to Imines and Related Structures

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases . wikipedia.orgresearchgate.netgsconlinepress.comresearchgate.netnih.gov This reaction is typically reversible and is often catalyzed by acid or base, with the removal of water driving the equilibrium towards the imine product. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to the imine. researchgate.net

The steric bulk of the 2,2-diallylpent-4-enyl group might affect the rate and equilibrium of imine formation. However, a wide variety of Schiff bases have been synthesized from diverse amines and carbonyl compounds, suggesting that the formation of an imine from this compound is a viable transformation. These imine derivatives can be valuable intermediates in organic synthesis, for example, they can be reduced to secondary amines or used as ligands in coordination chemistry.

| Reaction | Reactant | Product Type |

| Condensation | Aldehyde (RCHO) or Ketone (R₂CO) | Imine (Schiff Base) |

Catalytic Roles and Ligand Design Based on 2,2 Diallylpent 4 En 1 Amine Scaffold

Development of Chiral Ligands for Asymmetric Catalysis: A Theoretical Perspective

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The 2,2-Diallylpent-4-en-1-amine framework, with its central quaternary carbon and three surrounding allyl groups, presents a unique three-dimensional architecture that could be exploited for the creation of novel chiral ligands.

Ligand Scaffolds Derived from this compound

The primary amine functionality of this compound serves as a versatile handle for derivatization. Modification of this amine to introduce phosphine, oxazoline (B21484), or other coordinating groups could lead to a variety of P, N, or bidentate N,N'-type ligands. The presence of the three allyl groups offers further opportunities for functionalization or for creating a specific steric environment around a metal center. For instance, the terminal olefins of the allyl groups could be hydroborated and oxidized to introduce hydroxyl groups, which can then be further modified.

The inherent flexibility of the allyl chains could be a double-edged sword. While it might allow for effective coordination to a variety of metal centers, it could also lead to a less defined chiral pocket, potentially resulting in lower enantioselectivity. Strategies to rigidify the scaffold, perhaps through metathesis reactions involving the allyl groups, could be a key step in developing effective ligands from this precursor.

Applications in Asymmetric Induction and Enantioselectivity

The potential applications of chiral ligands derived from the this compound scaffold are broad. In principle, they could be employed in a range of asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The success of such ligands would heavily depend on the ability to control the conformation of the flexible allyl arms to create a well-defined and sterically demanding chiral environment around the metal catalyst.

The enantioselectivity achieved would be a direct measure of the effectiveness of the ligand in differentiating between the two enantiotopic faces of a prochiral substrate. The C1-symmetry inherent in many potential derivatives of this scaffold could be advantageous in certain reactions where C2-symmetric ligands have proven less effective.

This compound as a Precursor to Organocatalysts

The primary amine group of this compound also makes it a potential precursor for the development of novel organocatalysts. Chiral primary amines and their derivatives are known to catalyze a variety of reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, through the formation of transient enamines or iminium ions.

To be an effective organocatalyst, the amine would likely need to be part of a more complex, sterically hindered structure to create a chiral environment that can effectively shield one face of the reactive intermediate. Derivatization of the this compound to introduce bulky groups or to incorporate it into a larger, more rigid cyclic system would be necessary steps in the design of such catalysts. For example, the formation of a pyrrolidine (B122466) ring incorporating the primary amine could be a starting point.

Utility in Transition Metal-Catalyzed Organic Reactions

Beyond its role in chiral ligands, the this compound scaffold could potentially be utilized in various transition metal-catalyzed reactions, either as a ligand or as a substrate.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination Analogues)

While there is no specific literature detailing the use of this compound-derived ligands in Buchwald-Hartwig amination, one can speculate on their potential. The effectiveness of a ligand in this reaction is often tied to its ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle. A ligand derived from the this compound scaffold would need to possess the appropriate electronic and steric properties to facilitate these key steps. The steric bulk provided by the three allyl groups could potentially favor the reductive elimination step, which is often rate-limiting.

Nickel-Catalyzed Processes for Chiral Amine Synthesis

Nickel catalysis has emerged as a powerful tool for the synthesis of chiral amines. Ligands for nickel-catalyzed reactions often require specific electronic properties and steric profiles. A chiral ligand derived from this compound could potentially be applied in nickel-catalyzed hydroamination or reductive coupling reactions to synthesize enantioenriched amine products. The unique spatial arrangement of the allyl groups could influence the geometry of the nickel complex and, consequently, the stereochemical outcome of the reaction.

Derivatization and Structural Diversity of 2,2 Diallylpent 4 En 1 Amine Analogues

Synthesis of Substituted Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives

The synthesis of pyrrolidine and piperidine rings, core structures in many natural products and pharmaceuticals, can be envisioned from 2,2-diallylpent-4-en-1-amine through intramolecular cyclization strategies. nih.govnih.govorganic-chemistry.org Ring-closing metathesis (RCM) stands out as a particularly powerful tool for the formation of these heterocyclic systems from diene precursors. organic-chemistry.orgwikipedia.org

By protecting the primary amine of a this compound analogue, subsequent RCM can be employed to selectively form five- or six-membered rings. The choice of catalyst, typically a ruthenium-based complex such as Grubbs' or Hoveyda-Grubbs' catalysts, is crucial for reaction efficiency and can influence the stereochemical outcome. organic-chemistry.org For instance, the cyclization between one of the allyl groups and the pentenyl chain could lead to the formation of a substituted piperidine. Alternatively, cyclization involving the two allyl groups would generate a spirocyclic system, which will be discussed in a later section.

Another potential route to pyrrolidine derivatives involves intramolecular hydroamination. This reaction, often catalyzed by transition metals like rhodium, iridium, or palladium, involves the addition of the N-H bond of the amine across one of the double bonds. utexas.edunih.govrsc.org Depending on the reaction conditions and the catalyst employed, either a five-membered pyrrolidine ring (via Markovnikov addition to the pentenyl chain) or a six-membered piperidine ring (via anti-Markovnikov addition) could potentially be formed.

| Reaction Type | Reactant | Catalyst/Reagent | Product | Potential Yield (%) |

| Ring-Closing Metathesis | N-protected this compound | Grubbs' Catalyst | N-protected 4-allyl-4-(prop-2-en-1-yl)piperidine | 70-90 |

| Intramolecular Hydroamination | This compound | Rh(I) complex | 2-allyl-2-(prop-2-en-1-yl)methylpyrrolidine | 60-80 |

This table presents hypothetical data based on analogous reactions reported in the literature.

Functionalization of the Pent-4-en-1-amine Backbone

The pent-4-en-1-amine backbone of the parent compound offers several avenues for functionalization, allowing for the introduction of new chemical moieties and the construction of more complex derivatives. The terminal double bond of the pentenyl group is a prime site for various addition reactions.

Catalytic hydroamination can be employed to introduce an additional amino group, leading to the formation of a 1,4-diamine. rsc.org This transformation can be catalyzed by various transition metal complexes, and the regioselectivity can often be controlled by the choice of catalyst and ligands. nih.govberkeley.edu Such diamines are valuable building blocks for the synthesis of more complex ligands and biologically active molecules.

Furthermore, the primary amine itself can be readily derivatized. Acylation, alkylation, or sulfonylation reactions can be performed to introduce a wide range of functional groups. These modifications can alter the steric and electronic properties of the molecule, which can be useful for tuning its reactivity in subsequent transformations or for direct use in various applications. For instance, acylation with a bifunctional reagent could provide a handle for further cyclization or for attachment to a solid support.

| Reaction Type | Substrate | Reagent | Catalyst | Product |

| Intermolecular Hydroamination | N-protected this compound | Aniline | [Ir(COD)Cl]₂ | N-protected 2,2-diallyl-N'-(phenyl)pentane-1,4-diamine |

| Acylation | This compound | Acetyl chloride | Triethylamine | N-(2,2-diallylpent-4-en-1-yl)acetamide |

| Reductive Amination | This compound | Acetone, NaBH(OAc)₃ | - | N-isopropyl-2,2-diallylpent-4-en-1-amine |

This table presents hypothetical data based on analogous reactions reported in the literature.

Construction of Complex Polycyclic and Spirocyclic Architectures

The presence of three terminal alkene groups in this compound provides a unique opportunity for the construction of intricate polycyclic and spirocyclic frameworks. nih.gov Tandem reactions, where multiple bonds are formed in a single operation, can lead to a rapid increase in molecular complexity.

A powerful strategy for the synthesis of spirocyclic compounds from this precursor is a tandem ring-closing metathesis. After protection of the primary amine, the two allyl groups at the C2 position can undergo RCM to form a five-membered spirocycle containing a double bond. This resulting spiro-diene can then be subjected to further transformations. For example, a subsequent RCM with the pentenyl chain could lead to the formation of a bridged polycyclic system.

Alternatively, radical cyclizations could be employed to construct polycyclic structures. The generation of a radical at a suitable position on the molecule could initiate a cascade of cyclizations involving the terminal double bonds. The regioselectivity of these cyclizations would be governed by factors such as the stability of the intermediate radicals and the geometry of the transition states.

| Reaction Sequence | Intermediate Product | Final Product | Key Reactions |

| Tandem RCM | N-protected 5-azaspiro[4.4]nona-1,6-diene | N-protected tricyclic amine | Ring-Closing Metathesis |

| Radical Cyclization Cascade | Polycyclic amine radical | Substituted polycyclic amine | Radical cyclization |

| Diels-Alder / RCM | Bicyclic adduct | Spiro-polycyclic amine | Diels-Alder, Ring-Closing Metathesis |

This table presents hypothetical data based on analogous reactions reported in the literature.

Analytical and Spectroscopic Characterization for Research Purposes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules. For 2,2-diallylpent-4-en-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, revealing the intricate connectivity of the molecule.

¹H, ¹³C NMR, and 2D NMR Techniques

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its unique set of protons. The vinylic protons of the three allyl groups appear in the downfield region, typically between δ 5.7 and 5.0 ppm, exhibiting complex splitting patterns due to geminal and vicinal couplings. The protons of the methylene groups adjacent to the double bonds and the quaternary carbon are observed in the upfield region, as are the protons of the aminomethyl group.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The olefinic carbons resonate in the downfield region (around δ 134 and δ 118 ppm), while the quaternary carbon, the three methylene carbons, and the carbon of the aminomethyl group are found at higher field strengths.

To definitively assign these signals and establish the connectivity between protons and carbons, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of the allyl and pentenyl chains. HSQC experiments correlate directly bonded proton and carbon atoms, while HMBC spectra identify longer-range (2-3 bond) correlations, confirming the placement of the allyl groups on the quaternary carbon and the position of the aminomethyl group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1 (-CH₂NH₂) | ~2.5 | ~50 |

| C2 (-C(CH₂CH=CH₂)₃) | - | ~45 |

| C3 (-CH₂CH=CH₂) | ~2.1 | ~40 |

| C4 (-CH=CH₂) | ~5.8 | ~134 |

| C5 (=CH₂) | ~5.1 | ~118 |

| -NH₂ | Variable | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of a compound's molecular formula. By providing a highly accurate mass measurement, HRMS distinguishes the target compound from other potential species with the same nominal mass. For this compound (C₁₁H₁₉N), the calculated exact mass is 165.1517 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), would be expected to yield a measured mass that is in very close agreement with this theoretical value, often within a few parts per million (ppm). This level of accuracy provides strong evidence for the elemental composition of the molecule.

Chromatographic Methods for Purity and Reaction Monitoring (e.g., GC-MS, LC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the compound is separated from any impurities based on its boiling point and polarity on a chromatographic column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each. This allows for the identification of the main peak as the target compound and the characterization of any minor impurities. The retention time in the gas chromatogram serves as a reliable identifier for the compound under specific analytical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for less volatile compounds or for reaction mixtures that are not amenable to GC. In LC-MS, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. This technique is highly versatile and can be used to monitor the consumption of the starting amine and the formation of products in real-time.

Infrared and Raman Spectroscopy in Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these methods can confirm the presence of the key amine and alkene functionalities.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically appearing as a doublet in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the alkene groups would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations would give rise to bands around 1640 cm⁻¹. The out-of-plane C-H bending vibrations of the vinyl groups would produce strong absorptions in the 910-990 cm⁻¹ region.

Raman Spectroscopy , which relies on inelastic scattering of light, is often more sensitive to non-polar bonds. The C=C stretching vibrations of the allyl groups would be expected to produce a strong signal in the Raman spectrum. This technique can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3400 (doublet) |

| Alkene (=C-H) | C-H Stretch | >3000 |

| Alkene (C=C) | C=C Stretch | ~1640 |

| Vinyl Group (=CH₂) | C-H Bend (out-of-plane) | 910-990 |

| Alkane (-C-H) | C-H Stretch | <3000 |

Computational Chemistry and Theoretical Studies on 2,2 Diallylpent 4 En 1 Amine Chemistry

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanics (QM) offers a foundational framework for modeling chemical reactions. By solving the Schrödinger equation for a given molecular system, QM methods can map out the potential energy surface (PES) that governs a chemical transformation. The PES is a multidimensional surface that represents the energy of a system as a function of its atomic coordinates. Key points on this surface include energy minima, which correspond to stable reactants and products, and first-order saddle points, which represent transition states. github.iofiveable.me

The transition state is the highest energy point along the lowest energy path from reactants to products, known as the reaction coordinate. fiveable.mefiveable.me The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a critical factor determining the reaction rate. Computational chemists use various algorithms to locate these stationary points on the PES, providing a detailed picture of the reaction pathway. github.io

For 2,2-diallylpent-4-en-1-amine, the presence of three allyl groups suggests the possibility of various intramolecular cyclization reactions, such as Diels-Alder or ene reactions. QM studies can elucidate the feasibility of these pathways by calculating the activation energies and reaction energies (ΔE_rxn). A pathway with a lower activation energy will be kinetically favored, while a more negative reaction energy indicates a more thermodynamically stable product.

Table 1: Hypothetical QM-Calculated Energies for Intramolecular Cyclization of this compound

| Reaction Pathway | Transition State (TS) | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔE_rxn) (kcal/mol) |

| [4+2] Cycloaddition | TS_DA | 25.4 | -15.8 |

| Intramolecular Ene Rxn | TS_Ene | 31.2 | -8.5 |

| Radical Cyclization | TS_Rad | 28.9 | -22.1 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of quantum mechanical calculations for competing reaction mechanisms. Values are calculated at a representative theoretical level (e.g., B3LYP/6-31G(d)).

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of multiple single bonds, this compound is a highly flexible molecule capable of adopting numerous conformations. nih.govnih.gov Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, making them ideal for exploring the conformational landscape of such flexible molecules. nih.govtandfonline.compnas.org

MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. tandfonline.com By analyzing this trajectory, researchers can identify the most stable, low-energy conformations, the transitions between them, and their relative populations at a given temperature. This provides a dynamic picture of the molecule's structure that goes beyond the static view of a single minimized geometry. tandfonline.comoup.com

For this compound, an MD simulation would reveal the preferential orientations of the three allyl groups and the aminomethyl substituent. This information is crucial, as the molecule's conformation can significantly influence its reactivity; only certain spatial arrangements will allow the reactive ends of the allyl groups to approach each other for a potential cyclization reaction.

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulation at 298 K

| Conformer | Defining Dihedral Angles (C-C-C-C) | Relative Population (%) | Relative Free Energy (kcal/mol) |

| A (Extended) | ~180°, ~180°, ~60° | 45 | 0.00 |

| B (Folded) | ~65°, ~70°, ~-170° | 30 | 0.35 |

| C (Partially Folded) | ~-70°, ~175°, ~65° | 20 | 0.75 |

| Other | Various | 5 | >1.5 |

Note: This table presents hypothetical data derived from a simulated molecular dynamics trajectory. The conformers are classified based on key dihedral angles, and their populations are determined by the frequency of their occurrence during the simulation.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a class of quantum mechanical methods that calculates the electronic structure of a molecule based on its electron density. irjweb.comnih.gov It has become one of the most popular tools in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can provide deep insights into a molecule's reactivity through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. The MEP map identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov

For this compound, DFT calculations would pinpoint the most nucleophilic site (likely the nitrogen atom of the amine group) and the most electrophilic sites (the double bonds of the allyl groups), guiding predictions about its behavior in various chemical reactions.

Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -8.52 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.25 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 8.27 | A larger gap suggests higher kinetic stability. |

| Ionization Potential | 8.52 | The energy required to remove an electron. |

| Electron Affinity | 0.25 | The energy released when an electron is added. |

Note: The data is hypothetical, representing typical values obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory. The ionization potential and electron affinity are estimated via Koopmans' theorem.

Structure-Reactivity Relationship Elucidation through Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that seek to find a mathematical correlation between a molecule's structure and its biological activity or chemical reactivity. nih.govcreative-biolabs.comwikipedia.orgmdpi.com These models are built by first calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds. These descriptors can encode steric, electronic, or topological features of the molecules. Statistical methods are then used to develop an equation that links these descriptors to an observed property, such as a reaction rate constant. wikipedia.org

To develop a QSRR model for this compound, one could synthesize a series of derivatives with different substituents on the amine or the allyl chains. For each derivative, computational descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular volume) would be calculated. These descriptors would then be correlated with an experimentally measured reactivity parameter, for instance, the rate constant for a specific reaction. A successful QSRR model can then be used to predict the reactivity of new, unsynthesized derivatives, guiding experimental efforts. wikipedia.org

Table 4: Hypothetical QSRR Model for the Reactivity of this compound Derivatives

| Derivative (Substituent on N) | LUMO Energy (eV) | Experimental log(k) | Predicted log(k) |

| -H | -0.25 | -4.50 | -4.52 |

| -CH3 | -0.21 | -4.61 | -4.62 |

| -COCH3 | -0.55 | -3.75 | -3.74 |

| -NO2 | -1.10 | -2.38 | -2.40 |

Hypothetical QSRR Equation: log(k) = 2.55 * (LUMO Energy) - 3.88 (R² = 0.998)

Note: This table and equation are for illustrative purposes only. They demonstrate how a QSRR model could correlate an electronic descriptor (LUMO energy) with a reactivity parameter (the logarithm of a reaction rate constant, k) for a hypothetical series of compounds.

Emerging Applications and Future Research Directions

Integration into Advanced Materials and Polymer Science

The presence of three allyl functional groups makes 2,2-Diallylpent-4-en-1-amine a compelling candidate as a monomer and cross-linking agent in polymer science. The polymerization of allylic compounds can be challenging due to side reactions; however, modern polymerization techniques could unlock its potential. google.comgoogle.com

Future research could focus on the free-radical polymerization of this compound to create novel polymers. researchgate.netsemanticscholar.org The resulting polymers would feature a high density of primary amine side chains, which could be leveraged for a variety of applications. polysciences.com For instance, these amine groups can enhance adhesion, serve as sites for further functionalization, or impart pH-responsive properties to the polymer. rsc.org The trifunctionality of the monomer suggests that it could also be employed to create highly cross-linked, three-dimensional polymer networks, leading to the development of robust gels or thermosetting materials.

The potential applications for polymers derived from this compound are broad. The amine functionalities could be protonated to create cationic polymers suitable for gene delivery or antimicrobial coatings. rsc.orgmdpi.com Furthermore, these polymers could serve as high-capacity sorbents for heavy metal remediation or as functional supports for catalysts.

| Polymer Type | Potential Monomer(s) | Anticipated Key Property | Potential Application |

|---|---|---|---|

| Linear Homopolymer | This compound | High density of primary amines | Functional coatings, flocculants |

| Cross-linked Hydrogel | This compound and a diacrylate | High swelling capacity, pH-responsive | Drug delivery, smart materials |

| Copolymer | This compound and Styrene | Amphiphilic nature | Emulsifiers, compatibilizers |

Exploration in Supramolecular Chemistry and Self-Assembly

The primary amine group of this compound is a key functional group for directing non-covalent interactions, making it a promising building block in supramolecular chemistry. This amine can act as a hydrogen bond donor and acceptor, enabling the formation of ordered, self-assembled structures. pnas.orgnih.govnih.gov

Research in this area could investigate the self-assembly of this compound on surfaces or in solution to form well-defined monolayers or larger aggregates. The interplay between the hydrogen bonding of the amine groups and the van der Waals interactions of the hydrocarbon backbone could lead to the formation of complex supramolecular architectures. Furthermore, the protonation of the amine group would allow for its participation in electrostatic interactions, adding another dimension to its self-assembly behavior. mdpi.com

The potential for this molecule to act as a "guest" in host-guest chemistry is also significant. The amine could bind to the cavities of host molecules like cyclodextrins or crown ethers, forming inclusion complexes. Such systems could be designed to be responsive to external stimuli, such as pH, which would modulate the binding and release of the amine-containing guest.

Green and Sustainable Synthesis of this compound and its Derivatives

The development of green and sustainable synthetic routes to this compound is crucial for its future applications. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Future research should focus on environmentally benign methodologies. mdpi.comutm.my

One promising avenue is the use of catalytic C-H amination, which could potentially offer a more direct and atom-economical route to this and related amines. chemistryworld.com Another approach could be the exploration of bio-based feedstocks for the synthesis of the carbon skeleton, followed by a green amination step. The use of alternative energy sources, such as microwave-assisted synthesis, could also reduce reaction times and energy consumption. utm.my

The principles of green chemistry could also be applied to the synthesis of derivatives of this compound. For example, enzymatic catalysis could be employed for the selective modification of the amine or allyl groups, offering a high degree of control and avoiding the use of toxic reagents.

| Synthetic Strategy | Potential Catalyst/Reagent | Key "Green" Advantage | Research Focus |

|---|---|---|---|

| Catalytic Allylation and Amination | Transition metal catalyst | High atom economy | Catalyst development and optimization |

| Biocatalytic Approach | Engineered enzymes | Use of renewable feedstocks, mild conditions | Enzyme screening and engineering |

| Microwave-Assisted Synthesis | - | Reduced energy consumption and reaction time | Process optimization and scale-up |

Catalyst Recycling and Immobilization Strategies

For any catalytic synthesis of this compound to be economically and environmentally viable, the ability to recycle the catalyst is paramount. Future research should focus on developing robust catalyst systems that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. nsf.govmdpi.comnih.gov

One strategy is the immobilization of the catalyst on a solid support. rsc.orgnih.govmit.edu For example, a homogeneous transition metal catalyst could be anchored to a polymer, silica, or magnetic nanoparticles. This would facilitate catalyst recovery through simple filtration or magnetic separation. The design of the support and the linker used to attach the catalyst would be critical to maintaining its catalytic activity and preventing leaching.

Another approach is the use of biphasic catalysis, where the catalyst resides in a separate phase from the product, allowing for easy separation. Thermomorphic solvent systems, which are miscible at the reaction temperature but separate upon cooling, could also be explored for this purpose. mit.edu

Design of Next-Generation Multifunctional Building Blocks

Perhaps the most exciting future direction for this compound is its use as a scaffold for the design of next-generation multifunctional building blocks. The presence of four distinct reactive sites—the primary amine and three carbon-carbon double bonds—offers a rich platform for chemical modification. nih.govcore.ac.ukresearchgate.net

The primary amine can be readily derivatized through a variety of reactions, such as acylation, alkylation, and Schiff base formation, to introduce new functional groups. thermofisher.comresearchgate.net At the same time, the three allyl groups can undergo a wide range of transformations, including epoxidation, dihydroxylation, and metathesis. This orthogonality in reactivity allows for the stepwise and selective modification of the molecule, leading to the creation of complex and highly functionalized derivatives.

These derivatives could find applications in a wide range of fields. For example, by attaching both a fluorescent dye and a bioactive molecule, a dual-purpose probe for bioimaging and therapy could be created. Alternatively, by polymerizing the allyl groups after attaching specific ligands to the amine, functional polymers with precisely controlled properties could be synthesized. The possibilities are vast, and the exploration of the derivatization chemistry of this compound is a fertile area for future research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2-Diallylpent-4-en-1-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as allylation of primary amines or catalytic coupling. For example, palladium-catalyzed allylic amination (using Pd(PPh₃)₄) in anhydrous solvents (e.g., DMF or toluene) under inert atmospheres (N₂/Ar) can enhance regioselectivity . Optimization includes adjusting temperature (60–100°C), catalyst loading (1–5 mol%), and stoichiometric ratios of reagents to minimize side products. Monitoring via TLC or GC-MS is recommended for intermediate verification .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can identify allyl and amine proton environments, with characteristic shifts (e.g., δ 5.0–5.8 ppm for allyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 151.15) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like WinGX/ORTEP refines anisotropic displacement parameters .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact .

- Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Dispose of waste via approved chemical disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational models for this compound?

- Methodological Answer :

- Validation : Cross-check computational results (DFT or molecular mechanics) with experimental data (e.g., NOESY for stereochemistry). Discrepancies in allyl group orientation may arise from solvent effects in simulations .

- Refinement : Use software like WinGX to adjust crystallographic parameters or re-optimize computational conditions (e.g., solvent polarity in Gaussian calculations) .

Q. What strategies mitigate side reactions (e.g., polymerization) during the synthesis of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive amines with tosyl or Boc groups to prevent unwanted nucleophilic attacks .

- Catalyst Selection : Use CuI or Pd(OAc)₂ to enhance reaction specificity and reduce radical-mediated polymerization .

- Low-Temperature Reactions : Conduct steps at 0–10°C to suppress exothermic side reactions .

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Screening Conditions : Test solvents (THF, DMSO), bases (K₂CO₃, Et₃N), and transition-metal catalysts (Pd, Ni) to optimize Suzuki or Heck couplings.

- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to track reaction rates and identify intermediates .

Analytical and Computational Methodologies

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer :

-

Chromatography : Reverse-phase HPLC with C18 columns (mobile phase: MeCN/H₂O, 70:30) and UV detection at 254 nm .

-

Calibration : Prepare external standards (0.1–10 mM) for linear quantification (R² > 0.99) .

Table 1 : Chromatographic Parameters for Quantitative Analysis

Parameter Value Column C18 (250 mm × 4.6 mm, 5 µm) Flow Rate 1.0 mL/min Detection Wavelength 254 nm Retention Time ~8.2 min Source: Adapted from analytical protocols for analogous amines

Q. How can computational tools predict the conformational flexibility of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products